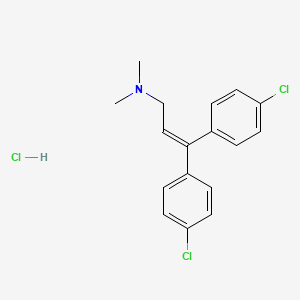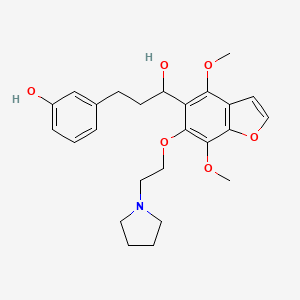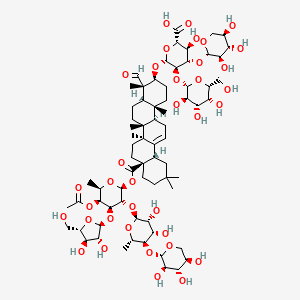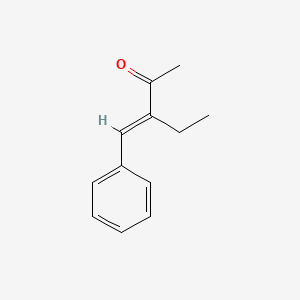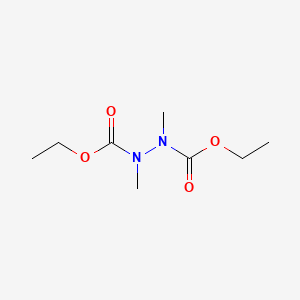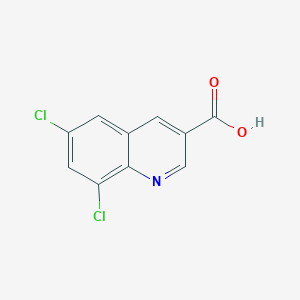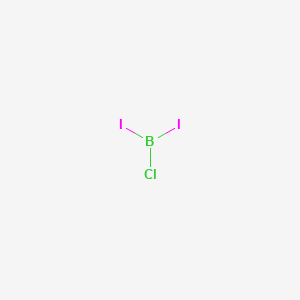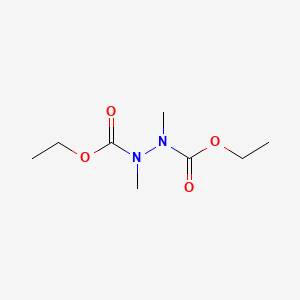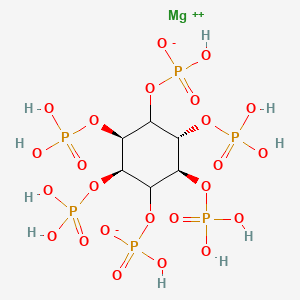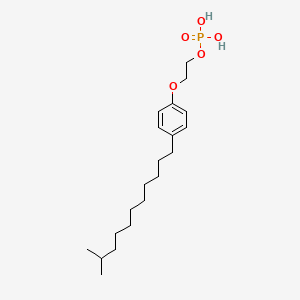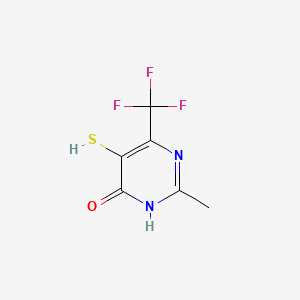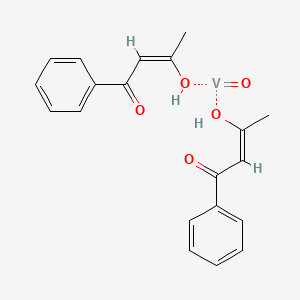
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) typically involves the reaction of vanadium(IV) oxide with 1-phenyl-1,3-butanedione (benzoylacetone) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{VO}_2 + 2 \text{C}_6\text{H}_5\text{COCH}_2\text{COCH}_3 \rightarrow \text{VO(C}_6\text{H}_5\text{COCHCOCH}_3)_2 ]
Industrial Production Methods
While specific industrial production methods for bis(1-phenyl-1,3-butanediono)oxovanadium(iv) are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to maintain the purity and yield of the product through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(III) complexes.
Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as methanol, ethanol, or tetrahydrofuran (THF) under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction may produce vanadium(III) complexes. Substitution reactions can result in a variety of vanadium complexes with different ligands .
Scientific Research Applications
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has shown potential as an insulin-mimetic agent, which could be useful in diabetes research.
Medicine: It has been investigated for its antibacterial and anticancer properties.
Industry: The compound is used in the calibration and evaluation of equipment for measuring particle size distribution
Mechanism of Action
The mechanism of action of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the action of insulin by activating insulin receptor pathways, leading to increased glucose uptake and metabolism. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Vanadyl acetylacetonate: Another vanadium complex with similar coordination properties.
Vanadyl sulfate: A commonly used vanadium compound in biological studies.
Vanadyl benzoylacetonate: A closely related compound with similar ligand structures.
Uniqueness
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to act as an insulin-mimetic agent and its potential antibacterial activity make it a compound of interest in both medicinal and industrial research .
Properties
Molecular Formula |
C20H20O5V |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
(Z)-3-hydroxy-1-phenylbut-2-en-1-one;oxovanadium |
InChI |
InChI=1S/2C10H10O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7,11H,1H3;;/b2*8-7-;; |
InChI Key |
KUNCFHNIPLKYIU-ZJCTYWPYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.O=[V] |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


